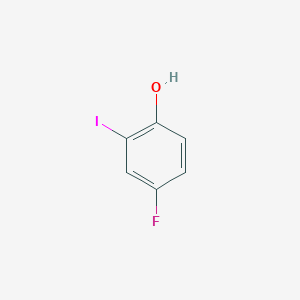

4-Fluoro-2-iodophenol

描述

Significance of Halogenated Phenols in Contemporary Organic Chemistry and Material Science Research

Halogenated phenols are a class of organic compounds characterized by a hydroxyl group and one or more halogen atoms attached to a benzene (B151609) ring. iitk.ac.in These compounds are of considerable importance in various fields of research and industry. In organic chemistry, they serve as crucial intermediates for the synthesis of a wide array of more complex molecules, including pharmaceuticals and biologically active compounds. scielo.brglobalscientificjournal.com The presence of halogens can significantly influence the reactivity of the aromatic ring, often directing further chemical transformations to specific positions. chemistrysteps.comwikipedia.org

In material science, halogenated phenols and their derivatives are utilized in the development of new materials with tailored properties. mdpi.comchemimpex.com For instance, they are components in the synthesis of flame retardants, liquid crystals, and other functional organic materials. mdpi.com The specific type of halogen and its position on the phenol (B47542) ring can impact the material's electronic, optical, and physical characteristics. chemimpex.comchemimpex.com Furthermore, the study of halogenated phenols contributes to a deeper understanding of chemical processes, including their environmental fate and potential for bioremediation. rsc.orgresearchgate.net

Overview of the Research Landscape for 4-Fluoro-2-iodophenol

The research landscape for this compound is primarily centered on its application as a synthetic intermediate. The distinct electronic properties and reactivity of the fluorine and iodine substituents make it a particularly useful tool for chemists. The iodine atom, being a good leaving group, readily participates in various cross-coupling reactions, which are fundamental for constructing carbon-carbon and carbon-heteroatom bonds. scielo.br This allows for the introduction of diverse functional groups at the ortho position to the hydroxyl group.

Simultaneously, the fluorine atom at the para position influences the acidity of the phenolic hydroxyl group and can impart unique properties to the final products, such as enhanced metabolic stability in drug candidates. Researchers have utilized this compound in the synthesis of complex organic molecules, including those with potential biological activity. chemimpex.com Its application extends to the development of novel organic materials where the specific substitution pattern can be exploited to achieve desired electronic and physical properties. chemimpex.comchemimpex.com

Structure

3D Structure

属性

IUPAC Name |

4-fluoro-2-iodophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4FIO/c7-4-1-2-6(9)5(8)3-4/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTTVHYAABUMDNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)I)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4FIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40436324 | |

| Record name | 4-Fluoro-2-iodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40436324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2713-29-3 | |

| Record name | 4-Fluoro-2-iodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40436324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Properties of 4 Fluoro 2 Iodophenol

Common Synthetic Routes

One common method for the synthesis of this compound involves the direct iodination of 4-fluorophenol (B42351). This can be achieved using molecular iodine in the presence of an oxidizing agent and a catalyst. scielo.br For instance, a combination of trichloroisocyanuric acid and wet silica (B1680970) gel can facilitate the mono-iodination of 4-fluorophenol to yield the desired product. scielo.br Another approach involves a multi-step synthesis starting from a different precursor, such as the diazotization of an appropriately substituted aniline (B41778) followed by a Sandmeyer-type reaction. chemicalbook.comgoogle.com

Summary of Physical and Chemical Properties

This compound is typically a solid at room temperature. sigmaaldrich.comsigmaaldrich.comcymitquimica.com Key physical and chemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₆H₄FIO cymitquimica.comnih.gov |

| Molecular Weight | 238.00 g/mol nih.gov |

| Appearance | Solid sigmaaldrich.comsigmaaldrich.comcymitquimica.com |

| IUPAC Name | This compound sigmaaldrich.comnih.gov |

| CAS Number | 2713-29-3 sigmaaldrich.comnih.govepa.gov |

This data is compiled from multiple sources for general information.

Chemical Reactivity and Mechanistic Investigations of 4 Fluoro 2 Iodophenol

Electrophilic Aromatic Substitution Patterns in Polyhalogenated Phenols

The hydroxyl group of a phenol (B47542) is a strongly activating, ortho-, para-directing group in electrophilic aromatic substitution (EAS) reactions due to its ability to donate electron density to the aromatic ring through resonance. nih.govfrontiersin.org In polyhalogenated phenols like 4-fluoro-2-iodophenol, the regiochemical outcome of EAS reactions is determined by the combined directing effects of the hydroxyl and halogen substituents.

The fluorine atom at the 4-position is a weakly deactivating, ortho-, para-director, while the iodine atom at the 2-position is also deactivating and ortho-, para-directing. The strong activating effect of the hydroxyl group generally dominates, directing incoming electrophiles to the positions ortho and para to it. In this compound, the positions ortho to the hydroxyl group are occupied by an iodine atom (position 2) and a hydrogen atom (position 6). The position para to the hydroxyl group is occupied by the fluorine atom.

Therefore, electrophilic substitution is most likely to occur at the vacant position 6, which is ortho to the hydroxyl group and meta to the iodine and fluorine atoms. For instance, in the bromination of 2-iodophenol (B132878), the bromine atom is directed to the positions ortho and para to the hydroxyl group. Similarly, the nitration of 2-fluorophenol (B130384) can lead to the formation of 2-fluoro-4-nitrophenol (B1220534) and 2-fluoro-6-nitrophenol, highlighting the directing influence of the hydroxyl group. google.com However, attempts to nitrate (B79036) 4-fluoro-2-methoxyphenol, a derivative of this compound, have been reported to fail, suggesting that the combination of substituents can sometimes lead to deactivation or complex reaction outcomes. researchgate.net

The general reactivity of phenols in EAS can be seen in reactions like halogenation, where treatment with bromine water leads to the formation of a white precipitate of 2,4,6-tribromophenol. nih.gov This high reactivity is due to the powerful activating nature of the hydroxyl group. organic-chemistry.org In the case of this compound, while the hydroxyl group activates the ring, the deactivating nature of the halogens would likely moderate this reactivity.

Nucleophilic Aromatic Substitution Reactions of the Iodophenol Moiety

Nucleophilic aromatic substitution (SNAr) reactions typically require an aromatic ring substituted with at least one strong electron-withdrawing group and a good leaving group. chem-soc.si The reaction proceeds via a two-step mechanism involving the formation of a negatively charged Meisenheimer complex. chem-soc.si In this compound, the iodine atom can potentially act as a leaving group.

The reactivity of aryl halides in SNAr reactions generally follows the order F > Cl > Br > I, as the rate-determining step is the initial nucleophilic attack, which is facilitated by a more electronegative halogen that polarizes the C-X bond. rsc.org However, the leaving group ability (C-X bond strength) becomes more important in the second step. In the context of this compound, the presence of the electron-donating hydroxyl group deactivates the ring towards nucleophilic attack, making SNAr reactions challenging under standard conditions.

For SNAr to occur on an unactivated aryl halide, such as in the case of this compound, very harsh reaction conditions or the use of a strong base to generate a phenoxide ion would be necessary. The phenoxide is more electron-donating than the hydroxyl group, further disfavoring SNAr. However, the iodine atom itself can be replaced in some reactions, for example, in the synthesis of 2-amino-4-iodophenol (B79513) from 2-amino-4-chlorophenol, where a chlorine atom is replaced by iodine via a SNAr-type mechanism. mdpi.com This suggests that under specific conditions, the halogen atom on a phenol ring can be substituted.

Metal-Catalyzed Cross-Coupling Reactions Involving this compound

The presence of an iodine atom makes this compound an excellent substrate for a variety of metal-catalyzed cross-coupling reactions. The carbon-iodine bond is the most reactive among the carbon-halogen bonds in these transformations, allowing for selective functionalization.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate. organic-chemistry.org Aryl iodides are highly reactive partners in this coupling. 4-Iodophenol (B32979) is known to react with arylboronic acids to produce hydroxybiaryls. rsc.org The reaction is tolerant of a wide range of functional groups, including the phenolic hydroxyl group. organic-chemistry.org

For this compound, the Suzuki-Miyaura coupling would be expected to proceed selectively at the C-I bond. The reaction conditions typically involve a palladium catalyst, such as Pd(PPh₃)₄ or a Pd(II) salt with a suitable ligand, and a base. The choice of base and solvent can be crucial for the reaction's success.

| Aryl Halide | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 2-Iodocycloenone | Phenylboronic acid | 10% Pd/C | Na₂CO₃ | DME/H₂O | 95 | claremont.edu |

| Aryl Sulfamate | Phenylboronic acid | NHC-Pd(II)-Mp complex | K₂CO₃ | Toluene | 92 | mdpi.com |

| Pyridine-2-sulfonyl fluoride | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | - | Dioxane | 89 | researchgate.net |

The Heck reaction is a palladium-catalyzed method for the formation of C-C bonds between an unsaturated halide (or triflate) and an alkene. wikipedia.org 4-Iodophenol can undergo Heck coupling with acrylates to form aryl-substituted olefins. rsc.org The reaction of 2-iodophenol with an allene (B1206475) in the presence of a palladium catalyst has been shown to produce benzofurans through a cyclization-coupling cascade. nrochemistry.com Given these precedents, this compound would be a suitable substrate for Heck reactions, leading to the formation of fluorinated stilbene (B7821643) derivatives or other vinylated products.

| Reaction Type | Aryl Halide | Coupling Partner | Catalyst | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Heck | 2-Iodophenol | Ethyl acrylate | Pd-MD or Pd/Cu-BMDNP | Et₃N, CH₃CN, 80°C | Coupled product | - | researchgate.net |

| Heck | Aryl iodide | 3-Fluoro-3-buten-2-one | Pd(OAc)₂/PPh₃ | Et₃N, DMF | 3-Fluorobenzalacetone | Good | rsc.org |

| Stille | Aryl iodide | Organostannane | MCM-41-2P-Pd(0) | CO, DMF, 80°C | Unsymmetrical ketone | High | psu.edu |

The Negishi coupling involves the reaction of an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex. rsc.org This reaction is a powerful tool for C-C bond formation. libretexts.org Organozinc reagents are generally more reactive than organoboron and organotin compounds. The Negishi coupling has been successfully applied to aryl halides, including those with functional groups like phenols. For instance, a highly efficient Negishi coupling of aryl halides with an organozinc reagent derived from iodoalanine has been reported using a Pd₂(dba)₃/SPhos catalyst system. nih.govnih.gov This method was effective for ortho-substituted aryl halides and those with unprotected phenols. nih.gov

| Aryl Halide | Organozinc Reagent | Catalyst/Ligand | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| Iodoalanine derivative | Aryl zinc reagent | Pd₂(dba)₃/SPhos | - | Good | nih.gov |

| Aryl Halide | Alkylzinc Halide | Nickel-based catalyst | - | - | libretexts.org |

Photochemical Transformations of Halogenated Phenols in Aqueous Environments

Halogenated phenols can undergo photochemical transformations in aqueous environments upon exposure to UV light. The primary photochemical process for many halogenated phenols is the homolytic cleavage of the carbon-halogen bond, leading to the formation of an aryl radical and a halogen radical. For this compound, the C-I bond is significantly weaker than the C-F bond and would be expected to cleave preferentially.

Studies on the aqueous photochemistry of 4-fluorophenol (B42351) and 4-iodophenol have shown that they undergo photolysis to form various products. The quantum yield for the consumption of 4-iodophenol is 0.022, which is lower than that of 4-fluorophenol (0.31). This suggests that the heavy atom effect of iodine promotes non-radiative decay pathways, reducing the efficiency of the photochemical reaction.

The primary photoproducts from the photolysis of 4-halophenols in the presence of oxygen are often benzoquinones, formed via a carbene intermediate. mdpi.com In the case of this compound, photolysis would likely lead to the formation of a fluorinated benzoquinone derivative. The rate of photocatalytic degradation of p-halophenols in the presence of TiO₂ has been shown to be influenced by the halogen substituent, with p-iodophenol degrading at about half the rate of phenol. This is attributed to the electron density on the aromatic ring and its reactivity towards electrophilic species generated by the UV-irradiated TiO₂.

| Compound | Quantum Yield (Φ) | Reference |

|---|---|---|

| 4-Fluorophenol | 0.31 | |

| 4-Chlorophenol (B41353) | 0.44 | |

| 4-Bromophenol (B116583) | 0.08 | |

| 4-Iodophenol | 0.022 |

Excited State Characterization and Photophysical Processes

The photophysical behavior of fluorinated phenols is significantly influenced by the position of the fluorine atom on the aromatic ring. nih.govacs.org Studies on monofluorophenols reveal that the substitution pattern dictates the excited-state dynamics. For instance, the S₁ ← S₀ electronic origin band of phenol is shifted to a longer wavelength for para-substitution (like in 4-fluorophenol), but to shorter wavelengths for ortho- and meta-substitutions. acs.org This effect is consistent with theoretical calculations using Time-Dependent Density Functional Theory (TDDFT). nih.govacs.org

The excited-state dynamics show notable contrasts in fluorescence spectra. Compared to other isomers, 4-fluorophenol (4FP) exhibits a significantly higher fluorescence yield. nih.govacs.org The fluorescence yield of 4FP is approximately six times greater than that of 3-fluorophenol (B1196323) (3FP). acs.org This difference is attributed to the energy barrier to a prefulvenic conical intersection (CI) on the potential energy surface, which provides a pathway for non-radiative decay back to the ground state. For 4FP, this energy barrier is the largest among the isomers, leading to a less efficient non-radiative decay and, consequently, a more intense fluorescence. acs.org

While specific studies on the combined effects of the 2-iodo and 4-fluoro substituents on the photophysical properties of the phenol chromophore are not extensively detailed in the provided results, the principles from related halophenols can be inferred. The presence of a heavy atom like iodine is known to enhance intersystem crossing (ISC) rates due to spin-orbit coupling, which would compete with fluorescence. psu.edu In the photolysis of 4-halophenols, the quantum yield of the photoreaction decreases as the halogen substituent changes from fluorine to iodine, which is consistent with the reaction originating from the excited singlet state in competition with ISC. psu.edu Therefore, for this compound, one would expect a complex interplay between the fluorine's effect on the electronic states and the iodine's heavy-atom effect promoting ISC to the triplet manifold.

Table 1: Photophysical Properties of Fluorophenol Isomers in Methylcyclohexane (MCH)

| Compound | S₁ ← S₀ Origin Band (nm) acs.org | Fluorescence Maxima (nm) acs.org | Stokes Shift (nm) acs.org | Relative Fluorescence Yield acs.org |

|---|---|---|---|---|

| 2-Fluorophenol | 273.8 | 295.6 | 21.8 | - |

| 3-Fluorophenol | 274.4 | 292.0 | 17.6 | ~1/6th of 4FP |

| 4-Fluorophenol | 287.6 | 303.2 | 15.6 | Highest |

| Phenol | 277.6 | 291.9 | 14.3 | - |

Mechanisms of Halogen Loss and Carbene Intermediate Formation

The aqueous photochemistry of 4-halophenols, including 4-fluorophenol, has been shown to proceed through the formation of a carbene intermediate. psu.edursc.org Upon photoexcitation, these compounds can undergo the loss of a hydrogen halide (HX) to form the carbene 4-oxocyclohexa-2,5-dienylidene. psu.edursc.org This intermediate is a key species in the subsequent formation of photoproducts. psu.edu

In the case of this compound, two potential pathways for halogen loss exist: C-F bond cleavage and C-I bond cleavage. Photodissociation studies on similar molecules like 4-iodophenol and 4-bromophenol show that C-halogen bond fission is a primary channel, competing with O-H bond fission. researchgate.net The C-I bond is significantly weaker than the C-F bond, making its cleavage the more probable initial step. The photolysis of 4-iodophenol at wavelengths up to 330 nm results in prompt C-I bond fission. researchgate.net For 4-fluorophenol, however, C-F bond cleavage is not observed as a primary photodissociation channel; instead, O-H bond fission or the loss of HF to form the carbene dominates. nih.govpsu.edursc.org Therefore, for this compound, it is highly likely that the photochemical reaction would proceed via the preferential loss of HI to form a fluorinated carbene intermediate.

Subsequent Reaction Pathways to Benzoquinone Derivatives

Following the formation of the carbene intermediate, 4-oxocyclohexa-2,5-dienylidene, its subsequent reactions are highly dependent on the reaction conditions, particularly the presence of oxygen. psu.edu In aqueous solutions containing oxygen, the carbene reacts efficiently to form 1,4-benzoquinone (B44022) O-oxide. psu.edursc.org This species is then converted into the final major photoproduct, 1,4-benzoquinone. psu.edursc.org

The photolysis of 4-fluorophenol and other 4-halophenols in the presence of oxygen yields 1,4-benzoquinone as the principal product. psu.edumdpi.com The transformation of 4-fluorophenol to 1,4-benzoquinone has also been observed in catalytic systems, such as with the artificial metalloenzyme Fe-MC6*a, where it proceeds via oxidative dehalogenation. mdpi.com

For this compound, following the proposed preferential formation of a fluorinated carbene intermediate via HI elimination, a similar pathway is expected. The resulting fluorinated carbene would react with oxygen to form a fluorinated benzoquinone O-oxide, which would then likely yield a fluorinated benzoquinone derivative. The exact structure of the final benzoquinone product would depend on the stability and reactivity of the fluorinated intermediates.

Oxidative Transformations of this compound

Chemo- and Regioselective Oxidation Studies

The selective oxidation of phenols is a synthetically important but challenging transformation. In the case of this compound, the presence of multiple reactive sites—the hydroxyl group, the electron-rich aromatic ring, and two different halogen substituents—makes chemo- and regioselectivity crucial.

Studies on the oxidation of various halophenols have demonstrated that the reaction outcome can be highly dependent on the catalyst and the nature of the halogen. For example, the oxidation of 4-halophenols catalyzed by the artificial peroxidase Fe-MC6*a shows remarkable substrate-dependent chemoselectivity. mdpi.com While 4-fluorophenol is selectively converted to 1,4-benzoquinone, the corresponding 4-chloro-, 4-bromo-, and 4-iodophenols are transformed into oligomeric products under the same conditions. mdpi.comresearchgate.net This suggests that the electronic properties imparted by the halogen substituent play a key role in directing the reaction pathway.

Given these findings, the oxidation of this compound would be expected to follow a complex pathway. The fluorine at the para position would favor oxidation to a benzoquinone-type structure, while the iodine at the ortho position would promote the formation of oligomeric or polymeric products through oxidative coupling. The ultimate product distribution would depend on the specific catalyst and reaction conditions employed, which could be tuned to favor one pathway over the other. For instance, methods using N-iodosuccinimide and a catalyst have been developed for the regioselective iodination of phenols, highlighting that specific reagents can control the reaction site. researchgate.net

Catalytic Oxidation by Artificial Metalloenzymes and Enzyme Mimics

Artificial metalloenzymes, which combine the catalytic versatility of transition metal complexes with the high selectivity of protein scaffolds, are powerful tools for controlled oxidation reactions. sorbonne-universite.frwhiterose.ac.uk A miniaturized artificial peroxidase, Fe-MC6*a, has been shown to be an effective catalyst for the oxidation of halophenols with intriguing substrate-dependent chemoselectivity. mdpi.comresearchgate.net

This artificial enzyme, which features an iron-deuteroporphyrin active site within a small peptide scaffold, catalyzes the H₂O₂-dependent oxidation of various halophenols. mdpi.comresearchgate.net A key finding is its ability to promote the selective oxidative dehalogenation of 4-fluorophenol (4-FP) to 1,4-benzoquinone (BQ). mdpi.com In contrast, when 4-chlorophenol (4-CP), 4-bromophenol (4-BP), and 4-iodophenol (4-IP) are used as substrates, the reaction yields higher molecular weight compounds, identified as oligomers formed through C-O bond coupling. mdpi.comresearchgate.net

Table 2: Substrate-Dependent Chemoselectivity in the Fe-MC6*a-Catalyzed Oxidation of 4-Halophenols

| Substrate | Major Product Type mdpi.comresearchgate.net |

|---|---|

| 4-Fluorophenol (4-FP) | 1,4-Benzoquinone (Dehalogenation) |

| 4-Chlorophenol (4-CP) | Oligomers (C-O Coupling) |

| 4-Bromophenol (4-BP) | Higher Molecular Weight Compounds |

| 4-Iodophenol (4-IP) | Higher Molecular Weight Compounds |

The proposed mechanism involves the formation of a high-valent oxoferryl radical cation species (Compound I) in the enzyme, which then oxidizes the phenol substrate. mdpi.com The distinct reaction pathways are attributed to the different electronic properties of the halophenols, which influence the fate of the resulting phenoxyl radical intermediates. Although this compound was not explicitly tested in these studies, the results suggest a competitive scenario. The 4-fluoro substituent would direct the reaction towards benzoquinone formation, while the 2-iodo substituent would favor oligomerization, making it a fascinating substrate for further investigation with such enzyme mimics.

Formation of Oligomeric and Polymeric Products

The oxidation of phenols can lead to the formation of oligomeric and polymeric materials through oxidative coupling reactions. This pathway is particularly relevant for heavier halophenols. As demonstrated in studies with the artificial metalloenzyme Fe-MC6*a, the oxidation of 4-chlorophenol, 4-bromophenol, and 4-iodophenol results in the selective formation of higher molecular weight compounds, in contrast to the dehalogenation observed for 4-fluorophenol. mdpi.comresearchgate.netresearchgate.net

Analysis of the products from 4-chlorophenol oxidation confirmed the formation of oligomers linked by C-O bonds. mdpi.comresearchgate.net This indicates that the initially formed phenoxyl radicals undergo coupling reactions rather than dehalogenation. The tendency to form these coupled products increases with the heavier halogens (Cl, Br, I). mdpi.com

For this compound, the presence of the iodine atom would strongly predispose it to this type of reactivity. The oxidation of 4-iodophenol itself leads to these higher molecular weight species. mdpi.com Therefore, it is highly probable that under similar oxidative conditions, this compound would also yield oligomeric or even polymeric products. The reaction would likely involve the formation of phenoxyl radicals, which could then couple to form dimers and higher oligomers. The precise structure of these products would be influenced by the directing effects of both the fluoro and iodo substituents on the aromatic ring.

Mitsunobu Reaction for Ether Linkage Formation with this compound

The Mitsunobu reaction is a versatile and powerful method for the formation of esters, ethers, and other functional groups from an alcohol. wikipedia.orgnih.gov This reaction typically involves an alcohol, a nucleophile (in this case, the phenolic oxygen of this compound), a phosphine (B1218219) (commonly triphenylphosphine, PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org

The reaction proceeds through the formation of a betaine (B1666868) intermediate from the reaction of the phosphine and the azodicarboxylate. This intermediate then deprotonates the nucleophile, which in this context would be the acidic phenol. The resulting phosphonium (B103445) salt activates the alcohol (the coupling partner), rendering it susceptible to nucleophilic attack by the phenoxide. A key feature of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol's chiral center, although this is not relevant when forming an ether from a phenol.

For aromatic alcohols like phenols, the Mitsunobu reaction is a common strategy for forming ether linkages. commonorganicchemistry.com The reaction is typically conducted in an aprotic solvent like tetrahydrofuran (B95107) (THF) at or below room temperature. wikipedia.org While specific documented examples detailing the Mitsunobu reaction of this compound with various alcohols are not prevalent in the surveyed literature, the general applicability of the reaction to substituted phenols is well-established. The electron-withdrawing groups on this compound would enhance the acidity of the phenolic proton, facilitating its participation as the nucleophile in the reaction.

Below is a generalized table illustrating the typical reagents and conditions for a Mitsunobu reaction involving a substituted phenol like this compound for the formation of an ether linkage.

| Phenol | Alcohol (R-OH) | Phosphine | Azodicarboxylate | Solvent | Temperature (°C) |

| This compound | Primary or Secondary Alcohol | Triphenylphosphine (PPh₃) | Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) | Tetrahydrofuran (THF) | 0 to Room Temperature |

This table represents a generalized protocol for the Mitsunobu reaction with phenols. Actual reaction conditions may vary based on the specific alcohol substrate and desired product.

Palladium-Catalyzed Carbonylative Cyclization Reactions (Contextual from 2-iodophenol studies)

Palladium-catalyzed carbonylative cyclization reactions are a powerful tool for the synthesis of various heterocyclic compounds. While specific studies on this compound in this context are limited, extensive research on the closely related 2-iodophenol provides significant mechanistic and practical insights that can be extrapolated. These reactions typically involve the coupling of a 2-iodophenol with an alkyne or other unsaturated partner in the presence of a palladium catalyst and carbon monoxide (CO). cdnsciencepub.com

The general mechanism is believed to initiate with the oxidative addition of the palladium(0) catalyst to the carbon-iodine bond of the 2-iodophenol. This is followed by the insertion of carbon monoxide into the aryl-palladium bond to form an acyl-palladium intermediate. Subsequent reaction with an alkyne, followed by intramolecular cyclization and reductive elimination, leads to the formation of chromenone derivatives. cdnsciencepub.com

Microwave-assisted palladium-catalyzed carbonylative cyclizations of 2-iodophenol with various alkynes have been shown to be rapid and efficient. cdnsciencepub.com In these reactions, molybdenum hexacarbonyl (Mo(CO)₆) can serve as a convenient solid source of carbon monoxide. The choice of ligands, bases, and solvents can significantly influence the reaction's outcome and regioselectivity. For instance, the reaction of 2-iodophenol with terminal alkynes under specific conditions has been shown to exclusively yield chromen-2-one derivatives. cdnsciencepub.com

The following table summarizes representative conditions for the palladium-catalyzed carbonylative cyclization of 2-iodophenol with alkynes, which can serve as a model for potential reactions with this compound.

| 2-Iodophenol Derivative | Alkyne | Catalyst / Ligand | CO Source | Base | Solvent | Temperature (°C) / Time | Product |

| 2-Iodophenol | 3-Hexyne | Pd(OAc)₂ / PPh₃ | Mo(CO)₆ | DIEA / DMAP | 1,4-Dioxane | 160 / 30 min (Microwave) | 3,4-Diethyl-chromen-2-one |

| 2-Iodophenol | Phenylacetylene | Pd(OAc)₂ / PPh₃ | Mo(CO)₆ | DIEA / DMAP | 1,4-Dioxane | 160 / 30 min (Microwave) | 4-Phenyl-chromen-2-one |

| 2-Iodophenol | 1-Hexyne | Pd(OAc)₂ / PPh₃ | Mo(CO)₆ | DIEA / DMAP | 1,4-Dioxane | 160 / 30 min (Microwave) | 4-Butyl-chromen-2-one |

Data sourced from studies on 2-iodophenol. cdnsciencepub.com

The presence of a fluorine atom at the 4-position of the phenol, as in this compound, would likely influence the electronic properties of the aromatic ring and could have an effect on the rate and efficiency of the palladium-catalyzed cyclization.

Applications in Advanced Organic Synthesis and Materials Science

4-Fluoro-2-iodophenol as a Versatile Synthetic Building Block

This compound serves as a key intermediate and building block in various synthetic applications. The presence of three distinct functional sites—the hydroxyl group, the iodine atom, and the fluorine atom—allows for a range of selective chemical transformations. The iodine atom is a particularly useful handle for metal-catalyzed cross-coupling reactions, while the fluorine atom can modulate the electronic properties and stability of the final products. chemimpex.comchemimpex.com

Table 1: Chemical Properties of this compound Click on the headers to sort the table.

| Property | Value |

|---|---|

| CAS Number | 2713-29-3 nih.gov |

| Molecular Formula | C₆H₄FIO nih.gov |

| Molecular Weight | 238.00 g/mol nih.gov |

| Appearance | Solid cymitquimica.com |

| IUPAC Name | This compound nih.gov |

| XLogP3 | 2.3 nih.gov |

The distinct reactivity of the halogen substitutions on this compound makes it an essential building block for creating more complex molecules. chemimpex.comchemimpex.com Aromatic iodo compounds are valuable intermediates for forming new carbon-carbon and carbon-nitrogen bonds through metal-catalyzed cross-coupling reactions like the Heck, Stille, and Negishi reactions. scielo.br This reactivity allows chemists to use this compound as a foundational piece in the multi-step synthesis of intricate molecular architectures, including those found in pharmaceuticals and agrochemicals. chemimpex.comchemimpex.com The compound's structure is particularly useful for creating molecules where precise placement of fluorine is required to influence biological activity or other properties.

The unique properties of this compound make it a suitable precursor for the development of advanced materials. chemimpex.com By incorporating this molecule into larger structures, scientists can create materials with specific, tailored electronic and optical characteristics. chemimpex.comchemimpex.com The introduction of fluorine into organic materials can significantly alter their properties, including thermal stability and charge-carrying capabilities, which is a key strategy in modern materials science. nih.gov

This compound and its derivatives have found applications in the field of organic electronics and optoelectronics. chemimpex.comchemimpex.com Fluorinated organic semiconductors are of great interest for their potential use in devices like organic light-emitting diodes (OLEDs) and organic photovoltaic cells. nih.govgoogle.com

Research has shown that the introduction of fluorine atoms into π-conjugated systems can lower the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). This tuning of electronic properties is crucial for designing efficient charge-transporting materials. nih.gov Specifically, the strong electron-withdrawing nature of fluorine can shift the semiconductor character from p-type (hole-transporting) to ambipolar or even n-type (electron-transporting), which is essential for creating complex electronic circuits. nih.gov The reactivity of the iodine atom allows for the incorporation of the 4-fluorophenol (B42351) unit into larger conjugated polymers, such as poly(arylenevinylene)s, which are a significant class of materials for optoelectronic applications. nih.gov

The compound is also noted for its utility in the production of dyes. chemimpex.com The chromophoric properties of aromatic compounds can be finely tuned by the addition of substituents. The photochemical properties of halogenated phenols are of interest, as studies on related compounds like 4-iodophenol (B32979) show they can undergo photoreactions to form products such as 1,4-benzoquinone (B44022), a class of compounds known for their color. psu.edu This suggests that the this compound framework can be chemically modified to create a variety of dye molecules with specific colors and properties.

Development of Catalysts for Polymerization Based on Phenoxy Ligands

A significant application of this compound is as a starting material for the synthesis of specialized ligands used in polymerization catalysis. The phenol (B47542) group can be readily converted into a phenoxy ligand, which can then coordinate to a metal center to form a catalyst.

In one documented synthesis, this compound is prepared from 4-fluorophenol and subsequently used as an intermediate in the creation of bis-phenylphenoxy catalysts for olefin polymerization. epo.orggoogle.com These catalysts are designed for producing polyolefins with specific properties.

Furthermore, fluorinated phenoxy ligands derived from precursors like this compound have been incorporated into half-titanocene catalysts for the syndiospecific polymerization of styrene (B11656). nih.gov Research in this area has demonstrated that catalysts bearing fluorinated phenoxy ligands exhibit higher catalytic activity and produce syndiotactic polystyrene (sPS) with a greater molecular weight compared to their non-fluorinated counterparts. nih.gov This enhancement is attributed to the electron-withdrawing effect of the fluorine atoms, which stabilizes the active titanium(III) center of the catalyst. This stabilization is believed to enhance the rate of polymer chain propagation while reducing the rate of chain transfer reactions. nih.gov Similarly, in ethylene (B1197577) polymerization, titanium(IV) complexes with fluorinated phenoxyimine ligands have shown advantages over non-fluorinated analogues, particularly in copolymerization with octene-1, where they yield higher activity and greater comonomer incorporation. cjps.org

Table 2: Research Findings on Styrene Polymerization with Fluorinated Phenoxy Ligands This table summarizes findings from a study on syndiospecific styrene polymerization.

| Catalyst Type | Key Finding | Effect | Reference |

|---|---|---|---|

| Half-titanocene with fluorinated phenoxy ligands | Displayed higher catalytic activity. | The electron-withdrawing effect of fluorine stabilizes the Ti(III) active centers. nih.gov | nih.gov |

| Half-titanocene with fluorinated phenoxy ligands | Produced syndiotactic polystyrene (sPS) with higher molecular weight. | Enhances the propagation rate while reducing the chain transfer rate. nih.gov | nih.gov |

Applications in Medicinal Chemistry and Chemical Biology Research

4-Fluoro-2-iodophenol as an Intermediate for Pharmaceutical Synthesis

This compound is a halogenated phenolic compound that serves as a versatile intermediate in the synthesis of a variety of organic molecules. Its chemical structure, featuring a hydroxyl group, a fluorine atom, and an iodine atom on a benzene (B151609) ring, allows for a range of chemical transformations, making it a valuable building block in medicinal chemistry and chemical biology research. The presence of both fluorine and iodine substituents provides unique reactivity and allows for selective chemical modifications.

While specific examples of blockbuster drugs synthesized directly from this compound are not prominently featured in publicly available research, the structural motifs present in this compound are common in many biologically active molecules. Halogenated phenols are known precursors to a wide array of compounds with diverse pharmacological activities. The fluorine atom can enhance metabolic stability and binding affinity of a molecule to its biological target, while the iodine atom can serve as a handle for various cross-coupling reactions to build more complex molecular architectures.

The development of drug candidates that target specific biological pathways is a cornerstone of modern drug discovery. The use of versatile intermediates like this compound allows for the systematic modification of a lead compound to optimize its activity against a particular target. For instance, the phenolic hydroxyl group can be a key hydrogen bond donor or acceptor in interactions with a biological target, and its acidity can be modulated by the electron-withdrawing effects of the halogen substituents. The iodo group is particularly useful for introducing a variety of substituents through well-established synthetic methodologies, enabling the exploration of the chemical space around a pharmacophore to improve potency and selectivity.

A related compound, 2-fluoro-4-iodophenol (B1315855), is noted for its utility as a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of drugs that target specific biological pathways. chemimpex.com This highlights the potential of fluorinated iodophenols in general as valuable starting materials in drug discovery programs.

The principles that make this compound a useful intermediate in pharmaceutical synthesis also apply to the field of agrochemical research. The introduction of fluorine atoms into agrochemicals is a common strategy to enhance their efficacy and metabolic stability. nih.govresearchgate.net Organofluorine compounds have a significant presence in the agrochemical industry, contributing to the development of new herbicides, insecticides, and fungicides. nih.govorganic-chemistry.org The reactivity of the iodo group in this compound would allow for its incorporation into a variety of agrochemical scaffolds. While specific, commercialized agrochemicals derived from this compound are not readily identifiable in the literature, its potential as a building block in the synthesis of new crop protection agents is clear.

| Agrochemical Class | Potential Application of Fluorinated Intermediates |

| Herbicides | To increase potency and selectivity towards target weeds. |

| Insecticides | To enhance metabolic stability and overcome resistance. |

| Fungicides | To improve efficacy and broaden the spectrum of activity. |

Plant growth regulators are crucial in agriculture for controlling various aspects of plant development. oregonstate.edueagri.orgnih.govfbn.com One such example is p-iodophenoxyacetic acid, which is known to be synthesized from p-iodophenol. While there is no direct evidence in the reviewed literature for the synthesis of p-iodophenoxyacetic acid from this compound, the general synthetic route to phenoxyacetic acids involves the reaction of a phenol (B47542) with a haloacetic acid. In principle, this compound could be used to synthesize a fluorinated analog of p-iodophenoxyacetic acid, although the biological activity of such a compound would require investigation.

Chromones are a class of heterocyclic compounds that exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties. ijrar.orgijrpc.comnih.govmdpi.com The synthesis of chromone (B188151) derivatives is an active area of research in medicinal chemistry. ijrar.orgijrpc.com One established method for the synthesis of chromones is the palladium-catalyzed cyclocarbonylation of o-iodophenols with alkynes. organic-chemistry.org This reaction provides a direct route to the chromone core structure.

Given that this compound is an o-iodophenol, it is a potential substrate for this type of reaction. The resulting 6-fluoro-substituted chromone could then be further functionalized to generate a library of compounds for biological screening. While specific therapeutic agents based on chromones synthesized from this compound are not explicitly detailed in the available literature, the chemical feasibility of its use in this context is high.

| Therapeutic Area | Examples of Chromone-Based Biological Activity |

| Oncology | Anticancer and antitumor properties. nih.gov |

| Infectious Diseases | Antiviral and antibacterial activities. ijrar.orgnih.gov |

| Inflammation | Anti-inflammatory effects. nih.gov |

Synthesis of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

This compound is a key precursor in the synthesis of certain Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs), a class of antiretroviral drugs used in the treatment of HIV-1. These drugs bind to an allosteric site on the reverse transcriptase enzyme, inhibiting its function and preventing the conversion of viral RNA into DNA.

The chemical structure of some NNRTIs incorporates a 2-fluoro-4-iodophenylaniline moiety. acs.org The synthesis of such diarylamine structures can be achieved through cross-coupling reactions, such as the Ullmann condensation or the Buchwald-Hartwig amination. wikipedia.orgnih.govorganic-chemistry.org In these reactions, this compound can be utilized to introduce the 2-fluoro-4-iodophenyl group. The phenolic hydroxyl group can be converted to an amino group, or the molecule can be otherwise modified to participate in the coupling reaction.

A plausible synthetic route would involve the coupling of a derivative of this compound with an appropriate aniline (B41778) or its precursor. The presence of the fluorine atom can influence the reactivity of the aryl halide and the electronic properties of the final NNRTI, potentially affecting its binding affinity to the reverse transcriptase enzyme.

Exploration of Halogen Bonding Interactions in Drug Discovery

The iodine atom in this compound plays a crucial role in the exploration of halogen bonding interactions in drug discovery. ijres.orgresearchgate.netnih.gov Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base, such as an oxygen, nitrogen, or sulfur atom in a biological molecule. ijres.orgnih.gov The strength of this interaction generally increases with the polarizability of the halogen atom, following the trend I > Br > Cl > F. ijres.org

The 2-fluoro-4-iodophenyl moiety, derivable from this compound, has been observed to form significant halogen bonds in protein-ligand complexes. For instance, the iodine atom of a 2-fluoro-4-iodophenylaniline group in an HIV-1 reverse transcriptase inhibitor forms a halogen bond with the backbone carbonyl oxygen of the amino acid valine 127. acs.org This interaction contributes to the binding affinity and specificity of the inhibitor.

The fluorine atom in the para-position to the iodine can modulate the electronic properties of the aromatic ring, thereby influencing the strength of the halogen bond. nih.gov The electron-withdrawing nature of fluorine can enhance the positive electrostatic potential (the "σ-hole") on the iodine atom, making it a more effective halogen bond donor. nih.gov Researchers utilize scaffolds like this compound to systematically study and optimize these interactions for rational drug design. nih.govsemanticscholar.orgnih.gov

| Interaction | Typical Distance (Å) | Typical Angle (C-X···A) | Contributing Factors |

|---|---|---|---|

| Iodine···Oxygen | 2.8 - 3.5 | ~165° | High polarizability of iodine, electronegativity of oxygen |

| Iodine···Nitrogen | 2.9 - 3.6 | ~165° | High polarizability of iodine, availability of lone pair on nitrogen |

| Iodine···Sulfur | 3.2 - 3.8 | ~165° | High polarizability of iodine and sulfur |

Role in Biochemical Research for Enzyme Interaction Studies

This compound is a useful substrate in biochemical research for studying the mechanisms and specificity of enzymes, particularly dehalogenases. nih.govmdpi.com These enzymes play a critical role in the biodegradation of halogenated environmental pollutants. By using a substrate with multiple, different halogen substituents, researchers can probe the enzyme's active site and understand how it recognizes and processes different halogens.

For example, flavin-dependent dehalogenases have been shown to catalyze the removal of halogens from various halophenols. nih.gov The kinetics of these enzymes can be studied using substrates like 4-fluorophenol (B42351) and 4-iodophenol (B32979). nih.gov this compound, containing both fluorine and iodine, offers a more complex substrate to investigate the regioselectivity and substrate preference of these enzymes.

Such studies can reveal whether the enzyme preferentially removes one halogen over the other and how the position of the halogens and the hydroxyl group affects the rate of dehalogenation. This information is valuable for understanding the catalytic mechanisms of these enzymes and for their potential application in bioremediation. researchgate.netnih.govnih.gov

| Enzyme Class | Substrate | Typical Reaction | Research Application |

|---|---|---|---|

| Dehalogenase | This compound | Hydrolytic or reductive dehalogenation | Studying enzyme kinetics, substrate specificity, and reaction mechanisms |

| Peroxidase | Halophenols | Oxidation | Investigating chemoselectivity and catalytic potential |

Development of Fluorescent Probes and Imaging Agents

The structure of this compound makes it a potential starting material for the development of fluorescent probes and imaging agents. nih.govmdpi.comrsc.org The phenolic hydroxyl group provides a convenient attachment point for a fluorophore, a molecule that emits light upon excitation. rsc.orgnih.gov The resulting probe could be designed to report on the activity of a specific enzyme. For example, if the phenol is part of a substrate for an enzyme, the enzymatic reaction could lead to a change in the fluorescence properties of the attached fluorophore. researchgate.netsemanticscholar.org

Furthermore, the iodine atom can be replaced with a radioactive isotope of iodine, such as ¹²³I, ¹²⁴I, or ¹³¹I, to create a radiopharmaceutical for use in Single Photon Emission Computed Tomography (SPECT) or Positron Emission Tomography (PET) imaging. rsc.orginformahealthcare.comnih.govresearchgate.netmdpi.com These imaging techniques are powerful diagnostic tools in medicine. A molecule containing a radioiodinated 4-fluorophenyl group could be designed to target a specific receptor or transporter in the body, allowing for the visualization of its distribution and density. The fluorine atom can also be replaced with the positron-emitting isotope ¹⁸F for PET imaging. nih.gov

While the direct application of this compound in currently used fluorescent probes and imaging agents is not extensively documented, its chemical functionalities offer a versatile platform for the design and synthesis of novel agents for biomedical research and diagnostics.

| Compound Name |

|---|

| This compound |

| 4-fluorophenol |

| 4-iodophenol |

| Aniline |

Spectroscopic Characterization and Advanced Analytical Methodologies for 4 Fluoro 2 Iodophenol

Nuclear Quadrupole Resonance (NQR) Spectroscopy for Halogen Environments

Nuclear Quadrupole Resonance (NQR) spectroscopy is a highly sensitive technique for investigating the local electronic environment of nuclei with a nuclear spin quantum number (I) greater than 1/2. wikipedia.orgdu.ac.in In the case of 4-Fluoro-2-iodophenol, the iodine atom possesses a quadrupolar nucleus (¹²⁷I, I = 5/2), making it an ideal candidate for NQR analysis. This technique, often referred to as "zero-field NMR," detects transitions between nuclear quadrupole energy levels that are split by the interaction of the nuclear electric quadrupole moment with the local electric field gradient (EFG) at the nucleus. wikipedia.orgslideshare.net

The EFG is exquisitely sensitive to the distribution of electron density in the molecule's chemical bonds and crystal lattice. mdpi.com Therefore, the NQR frequency is a direct probe of the C-I bond's nature and the surrounding molecular structure. For this compound in the solid state, the ¹²⁷I NQR spectrum would provide key parameters:

Quadrupole Coupling Constant (QCC): This value is proportional to the magnitude of the EFG and provides detailed information about the electronic character of the C-I bond, including its ionic and covalent nature.

Asymmetry Parameter (η): This parameter measures the deviation of the EFG from axial symmetry and gives insight into the symmetry of the electronic environment around the iodine nucleus, which is influenced by the ortho-hydroxyl and meta-fluoro substituents.

Any changes in the crystal packing, such as polymorphism, would result in distinct NQR frequencies, making it a powerful tool for solid-state characterization. mdpi.com While specific experimental NQR data for this compound is found in specialized databases, the principles of the technique confirm its utility in providing a precise fingerprint of the compound's solid-state structure and the electronic environment of the iodine atom. nih.gov

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy is an indispensable tool for confirming the molecular structure of this compound in solution. By analyzing the magnetic properties of ¹H, ¹³C, and ¹⁹F nuclei, a complete picture of the molecular framework can be assembled.

Proton (¹H) NMR: The ¹H NMR spectrum of this compound is expected to show distinct signals for the hydroxyl proton and the three aromatic protons. The chemical shifts (δ) are influenced by the electronic effects of the hydroxyl (-OH), fluorine (-F), and iodine (-I) substituents. The aromatic region would display complex splitting patterns due to spin-spin coupling between the protons and with the ¹⁹F nucleus.

Aromatic Protons: The proton ortho to the iodine (H-3) would likely be the most downfield due to the deshielding effects of both adjacent halogens. The proton between the fluorine and hydroxyl groups (H-5) and the proton ortho to the hydroxyl group (H-6) would have distinct chemical shifts influenced by both through-bond and through-space interactions.

Hydroxyl Proton: The chemical shift of the -OH proton is variable and depends on concentration, solvent, and temperature due to hydrogen bonding. researchgate.net Its signal is often broad but can provide valuable information about intermolecular and intramolecular interactions.

Carbon (¹³C) NMR: The ¹³C NMR spectrum will exhibit six distinct signals for the six carbon atoms in the aromatic ring, as the substitution pattern removes all symmetry. The chemical shifts are determined by the electronegativity and resonance effects of the substituents.

C-1 (C-OH): This carbon is expected to be significantly downfield due to the deshielding effect of the attached oxygen atom.

C-2 (C-I): The carbon bearing the iodine atom will show a characteristic upfield shift due to the "heavy atom effect."

C-4 (C-F): This carbon will appear as a doublet with a large one-bond carbon-fluorine coupling constant (¹JC-F), a definitive feature for identifying the point of fluorination.

Other Aromatic Carbons: The remaining carbons (C-3, C-5, C-6) will have shifts determined by the combined electronic influences of the three substituents, with smaller C-F coupling constants observable for C-3 and C-5.

The following table provides predicted chemical shifts based on data from related compounds.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key Influences & Coupling |

| H-3 | ~ 7.6 - 7.8 | ~ 125 - 130 | Deshielded by adjacent I and F. Shows coupling to H-5 and F-4. |

| H-5 | ~ 6.9 - 7.1 | ~ 118 - 122 | Shielded by -OH. Shows coupling to H-3, H-6, and F-4. |

| H-6 | ~ 6.7 - 6.9 | ~ 115 - 118 | Shielded by -OH. Shows coupling to H-5. |

| OH | Variable (4.5 - 6.0) | - | Dependent on solvent and temperature. |

| C-1 | - | ~ 152 - 155 | Deshielded by -OH group. |

| C-2 | - | ~ 85 - 90 | Shielded by heavy atom effect of Iodine. |

| C-3 | - | ~ 138 - 142 | Deshielded by I; shows ²JC-F coupling. |

| C-4 | - | ~ 156 - 160 | Deshielded by F; shows large ¹JC-F coupling (~240-250 Hz). |

| C-5 | - | ~ 117 - 120 | Shows ²JC-F coupling. |

| C-6 | - | ~ 116 - 119 | Influenced by ortho -OH group. |

Predicted values are estimates and can vary with solvent and experimental conditions.

Fluorine-19 (¹⁹F) NMR is a highly valuable technique due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. huji.ac.il It offers a very wide range of chemical shifts, making it extremely sensitive to the electronic environment. alfa-chemistry.com For this compound, the ¹⁹F NMR spectrum would show a single resonance for the fluorine atom at the C-4 position. The precise chemical shift provides a sensitive probe of the substituent effects on the benzene (B151609) ring. For monofluorobenzene, the chemical shift is approximately -113 ppm relative to CFCl₃. colorado.edu The presence of the electron-donating -OH group para to the fluorine and the electron-withdrawing/polarizable -I group ortho to it will modify this value, providing a unique spectral fingerprint for the molecule. Furthermore, the signal will exhibit coupling to the aromatic protons, particularly H-3 and H-5, providing additional structural confirmation.

The ortho arrangement of the hydroxyl group and the iodine atom in this compound creates the potential for an intramolecular hydrogen bond (O-H···I). NMR spectroscopy is a powerful method to detect such interactions in solution. The chemical shift of the hydroxyl proton (δ(OH)) is particularly diagnostic.

In the absence of intramolecular hydrogen bonding, the δ(OH) is highly dependent on sample concentration and solvent, as it primarily engages in intermolecular hydrogen bonding. However, if a stable intramolecular hydrogen bond exists, the hydroxyl proton is sequestered from the solvent, and its chemical shift becomes less dependent on concentration. This interaction typically causes a downfield shift in the δ(OH) compared to its para- or meta-substituted analogs. The strength of this bond can be probed by variable temperature NMR studies; a smaller temperature coefficient (dδ/dT) for the OH signal is indicative of a stronger intramolecular hydrogen bond.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Key expected vibrational modes for this compound include:

O-H Stretch: A broad band in the IR spectrum, typically between 3200-3600 cm⁻¹, characteristic of the hydroxyl group. The exact position and shape can indicate the extent of hydrogen bonding. nist.gov

Aromatic C-H Stretch: Multiple sharp bands typically appear just above 3000 cm⁻¹.

Aromatic C=C Stretches: A series of bands in the 1400-1600 cm⁻¹ region are characteristic of the benzene ring.

C-F Stretch: A strong absorption in the IR spectrum, expected in the 1200-1270 cm⁻¹ range, which is characteristic of an aryl-fluorine bond.

C-O Stretch: A strong band in the IR spectrum, typically around 1200-1250 cm⁻¹.

C-I Stretch: This vibration occurs at lower frequencies, typically in the 480-620 cm⁻¹ range. It may be weak in the IR spectrum but more easily observed in the Raman spectrum.

The combination of IR and Raman spectra provides a robust dataset for confirming the presence of all key functional groups and for identifying the specific substitution pattern on the aromatic ring. americanpharmaceuticalreview.com

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |

| O-H Stretch (H-bonded) | 3200 - 3600 | Strong, Broad | Weak |

| Aromatic C-H Stretch | 3000 - 3100 | Medium | Strong |

| Aromatic C=C Stretch | 1400 - 1600 | Medium to Strong | Medium to Strong |

| C-O Stretch | 1200 - 1250 | Strong | Medium |

| C-F Stretch | 1200 - 1270 | Strong | Weak |

| C-I Stretch | 480 - 620 | Medium | Strong |

Mass Spectrometry (MS) Techniques for Molecular and Fragment Identification

Mass spectrometry is a destructive analytical technique that provides the exact molecular weight and crucial information about the molecular structure through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) would confirm its elemental composition, C₆H₄FIO, by providing a highly accurate mass measurement (monoisotopic mass: 237.92909 Da). nih.gov

Electron Ionization (EI) is a common technique that would induce reproducible fragmentation of the molecule. The resulting mass spectrum would display a prominent molecular ion peak (M⁺˙) at m/z 238. The fragmentation pattern is predictable based on the stability of the resulting ions and neutral losses:

[M-I]⁺: Loss of the iodine atom is a very common and favorable fragmentation pathway for iodoaromatics, which would lead to a significant peak at m/z 111.

[M-CO]⁺˙: Phenols characteristically lose a molecule of carbon monoxide (CO) after rearrangement, which would result in a peak at m/z 210. docbrown.info

[M-H]⁺: Loss of a hydrogen atom from the molecular ion can occur, giving a peak at m/z 237.

Halogen-specific Isotope Patterns: While fluorine is monoisotopic, the presence of other elements can be confirmed by their isotopic signatures. The primary use here is the clear identification of the molecular ion.

The analysis of these fragment ions allows for the unambiguous confirmation of the molecular structure and the connectivity of the atoms. whitman.edu

| Ion | Predicted m/z | Identity/Origin |

| [C₆H₄FIO]⁺˙ | 238 | Molecular Ion (M⁺˙) |

| [C₆H₄FO]⁺ | 111 | Loss of Iodine radical (∙I) |

| [C₅H₄FI]⁺˙ | 210 | Loss of Carbon Monoxide (CO) |

| [C₆H₃FIO]⁺ | 237 | Loss of Hydrogen radical (∙H) |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a fundamental tool for the unambiguous identification of this compound. Unlike low-resolution mass spectrometry, HRMS provides mass measurements with high accuracy, typically to within sub-parts-per-million (ppm) levels, which is crucial for determining the elemental composition of a molecule. Instruments such as Fourier Transform Ion Cyclotron Resonance (FT-ICR) and Orbitrap mass spectrometers are capable of achieving the ultra-high resolution necessary for this task. nih.govresearchgate.net

The primary advantage of HRMS in analyzing this compound is its ability to distinguish the compound from other molecules with the same nominal mass (isobars). By measuring the mass-to-charge ratio (m/z) to several decimal places, a unique elemental formula can be confidently assigned. thermofisher.com For this compound (C₆H₄FIO), the theoretical exact mass can be calculated based on the most abundant isotopes of its constituent elements. This experimentally determined accurate mass serves as a definitive confirmation of the compound's identity.

Furthermore, HRMS is used to analyze the fragmentation patterns of the molecule. In tandem mass spectrometry (MS/MS) experiments, the this compound molecular ion is fragmented, and the exact masses of the resulting fragment ions are measured. This provides detailed structural information, confirming the connectivity of the atoms within the molecule. For instance, the fragmentation of related organic iodine compounds has been successfully elucidated using HRMS, allowing for the identification of specific structural motifs. researchgate.net

| Parameter | Value | Significance |

|---|---|---|

| Molecular Formula | C₆H₄FIO | Represents the elemental composition of the molecule. |

| Theoretical Exact Mass (Monoisotopic) | 237.9342 u | Calculated mass using the most abundant isotopes (¹²C, ¹H, ¹⁹F, ¹²⁷I, ¹⁶O). This value is the target for HRMS measurement. |

| Mass Accuracy Requirement | < 5 ppm | The typical tolerance for confirming an elemental formula. For 237.9342 u, this corresponds to a mass error of less than 0.0012 u. |

| Common Fragmentation Pathways | Loss of I, Loss of CO, Loss of HF | Analysis of these fragment masses by HRMS helps to confirm the molecular structure and arrangement of functional groups. |

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Iodine Speciation

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is an elemental analysis technique renowned for its exceptional sensitivity and specificity. nih.gov While HRMS identifies the entire molecule, ICP-MS is optimized to detect and quantify specific elements. For this compound, ICP-MS is the premier technique for quantifying the iodine content, even at trace levels. tandfonline.comresearchgate.net

The methodology involves introducing the sample into a high-temperature argon plasma, which desolvates, atomizes, and ionizes the atoms present. nih.gov The resulting ions are then guided into a mass spectrometer, which separates them based on their mass-to-charge ratio. For iodine, the instrument is tuned to detect its stable isotope, ¹²⁷I.

A key application of ICP-MS in this context is "iodine speciation," which refers to the determination of the different chemical forms of iodine in a sample. researchgate.net To analyze this compound specifically, ICP-MS is typically coupled with a separation technique, most commonly High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). rsc.orgresearchgate.net This hyphenated approach (e.g., HPLC-ICP-MS) first separates the this compound from other iodine-containing compounds (such as inorganic iodide or other organoiodine species) in the sample mixture. The eluent from the chromatograph is then fed directly into the ICP-MS, which provides element-specific detection and quantification for the iodine present in each separated compound. researchgate.net This allows for the precise measurement of this compound without interference from other substances.

| Feature | Description | Relevance to this compound |

|---|---|---|

| Principle of Detection | Atomization and ionization in argon plasma followed by mass spectrometric detection of the iodine isotope (¹²⁷I). nih.gov | Provides highly specific and sensitive detection of iodine. |

| Hyphenation | Coupled with chromatographic systems (HPLC, GC, IC) for separation prior to detection. rsc.orgresearchgate.netnih.gov | Enables the specific quantification of this compound by separating it from other iodine species. |

| Detection Limits | Extremely low, often in the parts-per-trillion (ng/L) range. researchgate.net | Allows for the analysis of trace amounts of the compound in complex matrices. |

| Sample Preparation | Often requires extraction into a suitable solvent. Use of an alkaline medium can reduce the volatility and memory effects of iodine. tandfonline.comnih.gov | Proper sample handling is critical to ensure accurate and reproducible quantification. |

Chromatographic Separation and Detection Methods

Chromatography is the cornerstone of analyzing this compound, enabling its separation from impurities, starting materials, and byproducts. Both liquid and gas chromatography are routinely employed for qualitative and quantitative assessment.

High-Performance Liquid Chromatography (HPLC) for Purity and Mixture Analysis

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for assessing the purity of non-volatile or thermally sensitive compounds like this compound. vt.edu The method separates components in a mixture based on their differential interactions with a stationary phase (the column) and a liquid mobile phase.

For phenolic compounds, reversed-phase HPLC is the most common mode. A nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. asianpubs.org A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure efficient separation of compounds with varying polarities.

Purity analysis is a primary application. A pure sample of this compound will ideally produce a single, sharp, and symmetrical peak in the chromatogram. The purity can be quantified by calculating the area of the main peak relative to the total area of all peaks. For more rigorous purity assessment, a photodiode array (PDA) or diode-array detector (DAD) is used. This detector acquires a full UV-visible spectrum at all points along the chromatogram. Peak purity can be confirmed by comparing the spectra taken at the upslope, apex, and downslope of the peak; for a pure compound, these spectra should be identical. semanticscholar.org

In mixture analysis, HPLC is used to quantify the concentration of this compound. This is achieved by creating a calibration curve from the peak areas of standard solutions of known concentrations. The concentration in an unknown sample can then be determined by comparing its peak area to the calibration curve. iaea.org

| Parameter | Typical Condition/Value | Purpose |

|---|---|---|

| Chromatographic Mode | Reversed-Phase | Standard for separating moderately polar organic compounds. |

| Stationary Phase (Column) | C18 (Octadecylsilane) | Provides a nonpolar surface for interaction with the analyte. asianpubs.org |

| Mobile Phase | Acetonitrile/Water or Methanol/Water, often with a gradient. asianpubs.org | The liquid that carries the sample through the column; its composition is optimized for separation. |

| Detector | UV-Vis or Diode-Array Detector (DAD) | Detects the analyte as it elutes from the column based on its UV absorbance. DAD allows for peak purity analysis. vt.edusemanticscholar.org |

| Wavelength | ~280-290 nm | Phenolic compounds typically exhibit strong UV absorbance in this region. |

| Quantification | External standard calibration curve based on peak area. vt.edu | Allows for accurate determination of the compound's concentration. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Monitoring

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of GC with the detection power of MS. It is highly effective for monitoring the progress of chemical reactions that produce or consume this compound, provided the compounds are sufficiently volatile and thermally stable. vt.edu

For GC analysis, phenolic compounds sometimes require a derivatization step to increase their volatility and prevent peak tailing. This involves converting the acidic hydroxyl group into a less polar ether or ester, for example, through silylation. However, direct analysis of some iodophenols is also possible. rsc.org

In reaction monitoring, small aliquots of the reaction mixture are withdrawn at specific time intervals. These samples are then prepared (quenched, extracted, and possibly derivatized) and injected into the GC-MS system. The GC column separates the components of the mixture based on their boiling points and polarity. As each component elutes from the column, it enters the mass spectrometer, which generates a mass spectrum that serves as a molecular fingerprint for identification.

By analyzing the chromatograms over time, a chemist can track the consumption of reactants and the formation of this compound. The relative peak areas in the total ion chromatogram (TIC) provide a semi-quantitative measure of the concentration of each species in the mixture. This data is invaluable for determining reaction kinetics, identifying the formation of any intermediates or byproducts, and establishing the optimal time to stop the reaction.

| Reaction Time (minutes) | Relative Peak Area (Starting Material) | Relative Peak Area (this compound) | Reaction Status |

|---|---|---|---|

| 0 | 100% | 0% | Reaction initiated. |

| 30 | 65% | 35% | Reaction in progress. |

| 60 | 25% | 75% | Reaction nearing completion. |

| 120 | < 2% | > 98% | Reaction complete. |

Theoretical and Computational Chemistry Studies on 4 Fluoro 2 Iodophenol

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to predicting the electronic properties and reactivity of 4-fluoro-2-iodophenol. These methods allow for the detailed analysis of molecular orbitals and the quantification of descriptors that indicate chemical behavior.

Density Functional Theory (DFT) has become a primary method in computational chemistry for studying substituted phenols due to its balance of accuracy and computational efficiency. rjpn.org By applying DFT methods, such as using the B3LYP functional with a 6-311G(d,p) basis set, various quantum chemical descriptors for halophenols can be determined. imist.ma These descriptors help in predicting the molecule's stability, reactivity, and electronic characteristics.

Key molecular properties and reactivity descriptors that can be calculated using DFT include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO energy (EHOMO) relates to the ability to donate electrons, while the LUMO energy (ELUMO) indicates the ability to accept electrons. The energy gap between them (ΔE = ELUMO – EHOMO) is a measure of molecular stability and reactivity. rjpn.org

Global Reactivity Descriptors: Parameters such as chemical hardness (η), electronegativity (χ), and the global electrophilicity index (ω) provide quantitative measures of a molecule's reactivity. imist.ma Chemical hardness, calculated as (ELUMO - EHOMO)/2, indicates resistance to change in electron distribution. A larger HOMO-LUMO gap corresponds to greater hardness and lower reactivity. rjpn.org The electrophilicity index measures the propensity of a species to accept electrons.

Studies on para-substituted halophenols show that the type of halogen influences these electronic properties. imist.ma For this compound, the presence of both an electron-withdrawing fluorine atom and a large, polarizable iodine atom would significantly modulate the electron density distribution and orbital energies compared to phenol (B47542) itself. The iodine atom, being less electronegative than fluorine, would have a different impact on the aromatic system's electronic structure.

Table 1: Representative Global Reactivity Descriptors Calculated via DFT for Halogenated Phenols Data based on trends observed in related substituted phenols. Actual values for this compound require specific calculation.

| Descriptor | Definition | Predicted Trend for this compound |

|---|---|---|

| HOMO Energy (EHOMO) | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Lower than phenol, indicating reduced electron-donating capacity. |

| LUMO Energy (ELUMO) | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Lower than phenol, indicating enhanced electron-accepting capacity. |

| HOMO-LUMO Gap (ΔE) | ELUMO – EHOMO; indicates chemical reactivity and stability. | Smaller than phenol, suggesting higher reactivity. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2; resistance to deformation of electron cloud. | Lower than phenol, indicating greater reactivity. |

| Electrophilicity Index (ω) | μ2 / (2η); propensity to act as an electrophile. | Higher than phenol, indicating a stronger electrophilic nature. |

Ab initio methods, which solve the Schrödinger equation without empirical parameters, offer a higher level of theory for analyzing electronic structure. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, such as CCSD(T), provide highly accurate results for molecular energies and properties, often considered the "gold standard" in quantum chemistry. arxiv.org

For this compound, these methods can be used to:

Validate DFT Geometries: High-level ab initio calculations can confirm the accuracy of molecular geometries optimized with DFT.

Calculate Accurate Interaction Energies: They are essential for obtaining precise energies of non-covalent interactions, such as hydrogen and halogen bonds.

Analyze Electron Correlation Effects: These methods explicitly account for electron correlation, which is crucial for an accurate description of the electronic structure, especially in molecules with heavy atoms like iodine.

Studies on chlorinated phenols have successfully used ab initio methods to investigate their formation, stability, and reactivity, demonstrating the reliability of these approaches for halogenated aromatics. dominican.edu For this compound, such calculations would provide a definitive picture of its electron density distribution, molecular electrostatic potential, and orbital shapes, complementing the insights gained from DFT.

Investigation of Intra- and Intermolecular Interactions

The presence of hydroxyl, fluoro, and iodo substituents makes this compound capable of engaging in a variety of non-covalent interactions that dictate its macroscopic properties and role in supramolecular chemistry.

The phenolic hydroxyl (-OH) group is a classic hydrogen bond donor and can also act as an acceptor. This dual capability allows this compound to form complex hydrogen bonding networks.

Intramolecular Hydrogen Bonding: A potential intramolecular hydrogen bond could form between the hydroxyl proton and the adjacent iodine atom (O-H···I). Theoretical and spectroscopic studies on 2-halophenols have investigated this possibility in detail. These studies suggest that while weak intramolecular hydrogen bonds are present in 2-chlorophenol, 2-bromophenol, and 2-iodophenol (B132878), there is very little evidence for such an interaction in 2-fluorophenol (B130384). rsc.org By analogy, a weak, stabilizing O-H···I interaction is plausible in this compound, which would influence its conformational preference.

Intermolecular Hydrogen Bonding: More significant are the intermolecular hydrogen bonds. The most prominent interaction would be the formation of O-H···O bonds between two molecules of this compound, leading to the formation of dimers, chains, or more complex supramolecular assemblies. Computational studies on phenol clusters demonstrate the strength and directionality of these interactions. researchgate.net The fluorine and iodine substituents would modulate the acidity of the phenolic proton and the charge distribution on the oxygen atom, thereby tuning the strength of these hydrogen bonds.

Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a Lewis base. acs.org

Iodine as a Halogen Bond Donor: The iodine atom in this compound is an effective halogen bond donor. Due to the electron-withdrawing nature of the covalent C-I bond, the electron density around the iodine atom is anisotropically distributed, creating a region of positive electrostatic potential (a σ-hole) along the extension of the C-I bond. This positive region can interact favorably with Lewis bases like the oxygen atom of a neighboring phenol, carbonyls, or anions. The strength of halogen bonds generally follows the trend I > Br > Cl > F. mdpi.com

Fluorine as a Halogen Bond Donor: In contrast, the fluorine atom is a very weak halogen bond donor and does not typically form significant halogen bonds.